

A Comparative Guide to the Bioequivalence of Amoxicillin Sodium Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amoxycillin (sodium)

Cat. No.: B13391290

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This guide provides an objective comparison of the bioequivalence of different amoxicillin sodium formulations, intended for researchers, scientists, and drug development professionals. It includes a summary of key pharmacokinetic data, detailed experimental protocols, and visualizations of the study workflow and assessment logic.

Data on Bioequivalence Parameters

The bioequivalence of a generic (Test) drug is established by comparing its pharmacokinetic parameters to those of a reference (Branded) drug. The key parameters are the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of both C_{max} and AUC must fall within the acceptance range of 80.00% to 125.00%.^[1]

Below is a summary of data from comparative bioequivalence studies of different amoxicillin formulations.

| Study / Formulations Compared | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Bioequivalence Outcome |
|-------------------------------|---------------------------|--|--|
| Study 1[2] | | | |
| Generic A vs. Branded | AUC | 93.02% (82.38% - 105.02%) | Bioequivalent |
| Cmax | 89.60% (79.21% - 101.34%) | Not Bioequivalent (Lower CI limit below 80%) | |
| Generic B vs. Branded | AUC | 94.52% (81.16% - 110.07%) | Bioequivalent |
| Cmax | 96.10% (82.46% - 111.99%) | Bioequivalent | |
| Study 2[1] | | | |
| Generic vs. Branded | AUC _{0-t} | 86.81% (75.88% - 99.31%) | Not Bioequivalent (CI extends below 80%) |
| AUC _{0-∞} | 86.64% (75.83% - 98.99%) | Not Bioequivalent (CI extends below 80%) | |
| Cmax | 93.73% (82.88% - 105.99%) | Bioequivalent | |

Note: The results highlight that not all generic formulations are bioequivalent to the branded product. While some meet the criteria, others may fail, particularly for the Cmax parameter, indicating a different rate of absorption.[1][2]

Experimental Protocols

A standardized protocol is crucial for conducting a reliable bioequivalence study for amoxicillin formulations. The following outlines a typical methodology based on regulatory guidelines and published studies.

Study Design

- **Design:** The recommended design is a single-dose, two-treatment, two-period, crossover in vivo study.[3][4][5] This design allows each subject to serve as their own control, minimizing variability.
- **Condition:** The study should be conducted under fasting conditions.[3][5] Some regulatory guidance may also recommend a separate study under fed conditions.[4]
- **Washout Period:** A sufficient washout period is required between the two treatment periods to ensure the complete elimination of the drug from the first period. For amoxicillin, with a half-life of about one hour, a washout period of 7 days is adequate.[1][6]

Study Population

- **Subjects:** Healthy adult male and non-pregnant female volunteers are typically enrolled.[4][7]
- **Inclusion/Exclusion Criteria:** Participants undergo a health screening to ensure they meet specific criteria, such as age (e.g., 18-50 years) and Body Mass Index (BMI), and to exclude individuals with conditions or habits that could interfere with the drug's pharmacokinetics.[8]

Drug Administration and Blood Sampling

- **Dose:** A single oral dose of a specific strength (e.g., 500 mg or 875 mg) of the test and reference amoxicillin formulations is administered.[4][6]
- **Blood Sampling:** Blood samples are collected at predetermined time points to characterize the plasma concentration profile. Sampling should be intensive during the absorption phase to accurately capture C_{max}. [5] A typical schedule includes samples taken pre-dose (0 hours) and at multiple points post-dose, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 4, 6, 8, 10, and 12 hours.[5]

Analytical Method

- **Technique:** The concentration of amoxicillin in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

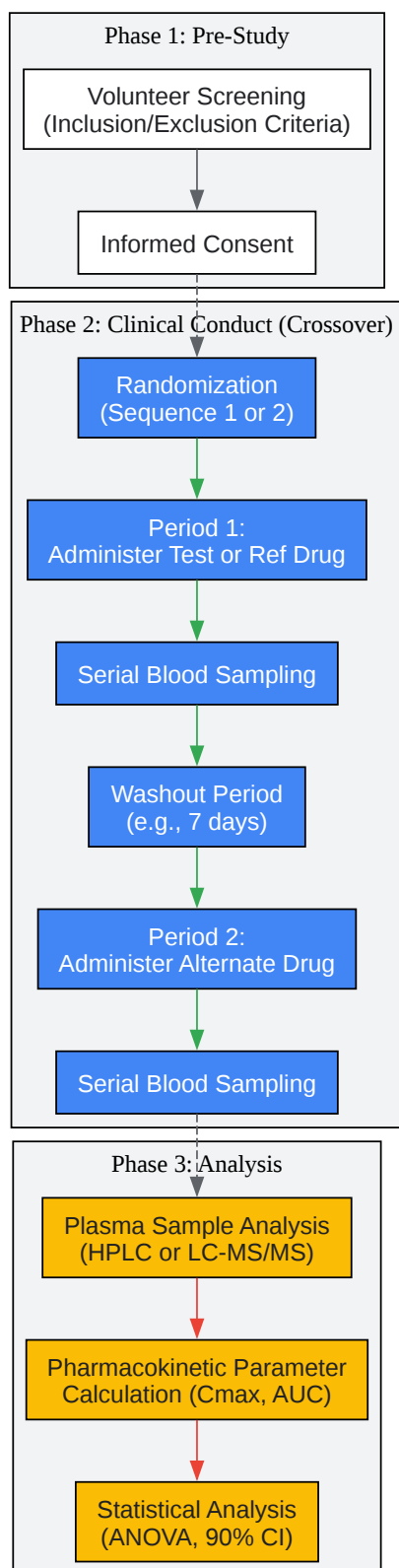
- Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable measurements.^{[10][12]} For example, HPLC-UV methods have shown linearity in concentration ranges of 1-100 mg/L with a limit of quantification around 0.5 mg/L.^{[9][13]}

Pharmacokinetic and Statistical Analysis

- Parameter Calculation: From the plasma concentration-time data, the following pharmacokinetic parameters are calculated for each subject and formulation:
 - C_{max}: Maximum observed plasma concentration.
 - AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
 - AUC_{0-∞}: Area under the curve extrapolated to infinity.
 - T_{max}: Time to reach C_{max}.
- Statistical Analysis: The C_{max} and AUC data are log-transformed before statistical analysis.^[1] An Analysis of Variance (ANOVA) is performed, and the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for C_{max} and AUC are calculated.^[1] The formulations are considered bioequivalent if these 90% CIs fall within the 80.00% to 125.00% range.

Visualizations

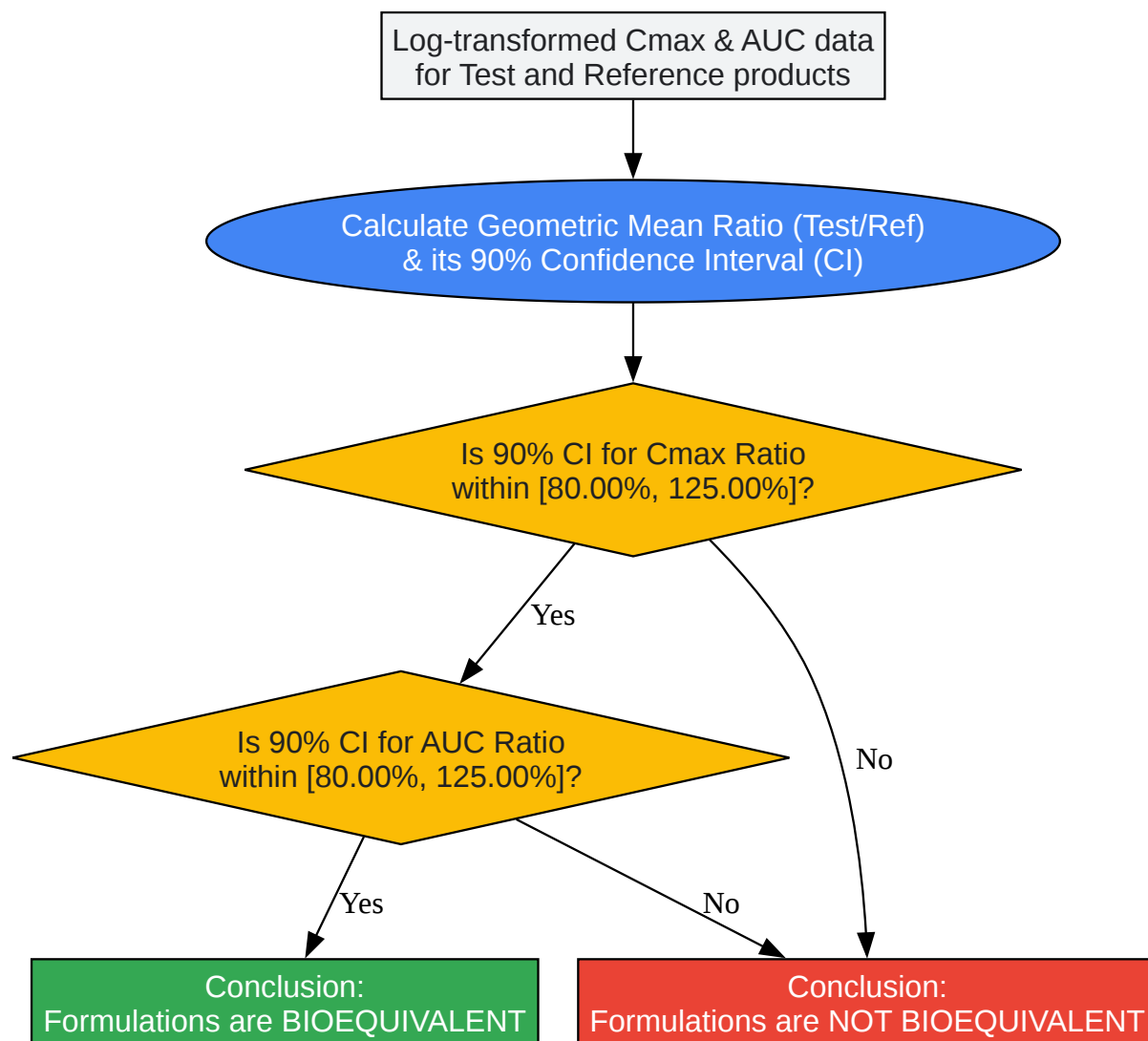
Experimental Workflow



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Caption: Workflow for a typical amoxicillin bioequivalence study.

Bioequivalence Assessment Logic



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References

- 1. Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. A post-marketing clinical study on healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. pharmadesk.com [pharmadesk.com]
- 5. extranet.who.int [extranet.who.int]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pharmadesk.com [pharmadesk.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wseas.com [wseas.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Amoxicillin Sodium Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13391290#bioequivalence-study-of-different-amoxycillin-sodium-formulations]

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